In Vitro Potency: Lufotrelvir vs. Nirmatrelvir in FRET and CPE Assays
In a FRET-based enzymatic assay, lufotrelvir (as the prodrug PF-07304814) demonstrates an IC50 of 0.27 nM against SARS-CoV-2 3CLpro, which is approximately 11.5-fold more potent than nirmatrelvir (Ki = 3.11 nM) [1]. However, in a CPE-based antiviral assay using VeroE6-enACE2 cells, lufotrelvir exhibits an EC50 of 39.8 μM, whereas nirmatrelvir displays an EC50 of 77.9 nM in A549-ACE2 cells [1]. This discrepancy between enzymatic and cell-based potency highlights the influence of cellular permeability and prodrug conversion on lufotrelvir's activity profile [2].
| Evidence Dimension | In vitro inhibition of SARS-CoV-2 3CLpro |
|---|---|
| Target Compound Data | IC50 = 0.27 nM (FRET assay); EC50 = 39.8 μM (CPE assay in VeroE6-enACE2 cells) |
| Comparator Or Baseline | Nirmatrelvir: Ki = 3.11 nM (FRET assay); EC50 = 77.9 nM (CPE assay in A549-ACE2 cells) |
| Quantified Difference | FRET assay: Lufotrelvir IC50 0.27 nM vs. Nirmatrelvir Ki 3.11 nM (~11.5-fold difference); CPE assay: Lufotrelvir EC50 39.8 μM vs. Nirmatrelvir EC50 77.9 nM (510-fold difference) |
| Conditions | FRET-based enzymatic assay; CPE-based antiviral assay in VeroE6-enACE2 cells (lufotrelvir) and A549-ACE2 cells (nirmatrelvir) |
Why This Matters
The marked difference between enzymatic and cell-based potency underscores lufotrelvir's requirement for intracellular activation, which is a critical consideration for researchers designing in vitro antiviral experiments or interpreting structure-activity relationships.
- [1] Table 2. Comparison of SARS-CoV-2 3CL Protease Inhibitors. PMC8920478. View Source
- [2] Boras B, et al. Discovery of a Novel Inhibitor of Coronavirus 3CL Protease as a Clinical Candidate for the Potential Treatment of COVID-19. Nat Commun. 2021;12(1):6055. View Source
